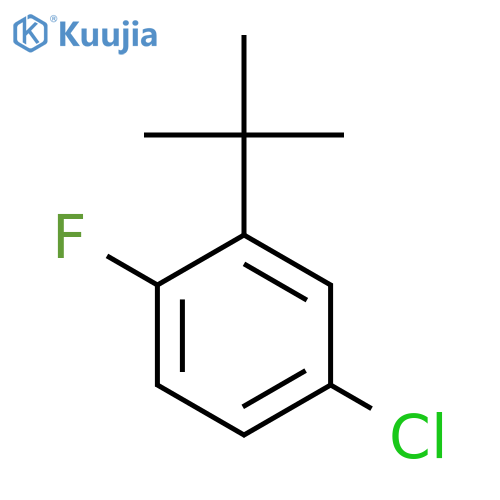

Cas no 1369776-16-8 (Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro-)

Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro- 化学的及び物理的性質

名前と識別子

-

- 2-(tert-butyl)-4-chloro-1-fluorobenzene

- 2-tert-butyl-4-chloro-1-fluorobenzene

- Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro-

-

- インチ: 1S/C10H12ClF/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3

- InChIKey: AFJMREJLTSVHIS-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C(=C1)C(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 186.0611562g/mol

- どういたいしつりょう: 186.0611562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 0

Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-692073-2.5g |

2-tert-butyl-4-chloro-1-fluorobenzene |

1369776-16-8 | 2.5g |

$1428.0 | 2023-03-10 | ||

| Enamine | EN300-692073-5.0g |

2-tert-butyl-4-chloro-1-fluorobenzene |

1369776-16-8 | 5.0g |

$2110.0 | 2023-03-10 | ||

| Enamine | EN300-692073-0.25g |

2-tert-butyl-4-chloro-1-fluorobenzene |

1369776-16-8 | 0.25g |

$670.0 | 2023-03-10 | ||

| Enamine | EN300-692073-0.5g |

2-tert-butyl-4-chloro-1-fluorobenzene |

1369776-16-8 | 0.5g |

$699.0 | 2023-03-10 | ||

| Enamine | EN300-692073-0.1g |

2-tert-butyl-4-chloro-1-fluorobenzene |

1369776-16-8 | 0.1g |

$640.0 | 2023-03-10 | ||

| Enamine | EN300-692073-1.0g |

2-tert-butyl-4-chloro-1-fluorobenzene |

1369776-16-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-692073-10.0g |

2-tert-butyl-4-chloro-1-fluorobenzene |

1369776-16-8 | 10.0g |

$3131.0 | 2023-03-10 | ||

| Enamine | EN300-692073-0.05g |

2-tert-butyl-4-chloro-1-fluorobenzene |

1369776-16-8 | 0.05g |

$612.0 | 2023-03-10 |

Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro- 関連文献

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro-に関する追加情報

Comprehensive Overview of Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro- (CAS No. 1369776-16-8)

Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro- (CAS No. 1369776-16-8) is a specialized aromatic compound that has garnered significant attention in the fields of organic chemistry and material science. This compound, characterized by its unique substitution pattern of chloro, fluoro, and tert-butyl groups, serves as a versatile intermediate in the synthesis of advanced materials and fine chemicals. Its molecular structure, featuring a halogenated benzene ring, makes it particularly valuable for applications requiring precise electronic or steric modifications.

The growing interest in halogenated aromatic compounds like Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro- is driven by their role in pharmaceuticals, agrochemicals, and specialty polymers. Researchers and industry professionals frequently search for terms such as "synthesis of fluorinated benzene derivatives" or "applications of tert-butyl-substituted aromatics," reflecting the compound's relevance in cutting-edge developments. Its stability and reactivity under controlled conditions also make it a subject of study in green chemistry initiatives, where reducing environmental impact is a priority.

One of the key advantages of CAS No. 1369776-16-8 lies in its ability to act as a building block for more complex molecules. For instance, the fluoro and chloro substituents enable selective functionalization, which is crucial for designing drugs or catalysts with high specificity. Recent trends in AI-driven molecular design have further highlighted the importance of such compounds, as they are often used in predictive modeling to optimize chemical properties.

From an industrial perspective, Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro- is often discussed alongside topics like "scalable synthetic routes" and "cost-effective halogenation techniques." These discussions align with the broader demand for sustainable and efficient chemical processes. Additionally, the compound's potential in electronic materials, such as organic semiconductors, has sparked interest among material scientists exploring next-generation devices.

Safety and handling of halogenated compounds remain a critical consideration, and CAS No. 1369776-16-8 is no exception. While not classified as hazardous under standard regulations, proper storage and handling protocols are essential to ensure workplace safety. This aspect is frequently addressed in forums and technical guides, emphasizing the need for clear documentation and training.

In summary, Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro- (CAS No. 1369776-16-8) represents a pivotal compound in modern chemistry, bridging gaps between academic research and industrial applications. Its multifaceted utility ensures its continued relevance in innovations ranging from drug discovery to advanced material engineering.

1369776-16-8 (Benzene, 4-chloro-2-(1,1-dimethylethyl)-1-fluoro-) 関連製品

- 2171415-45-3(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobicyclo2.2.1heptane-2-carboxylic acid)

- 1805622-21-2(2-(Difluoromethyl)-6-hydroxy-3-nitro-4-(trifluoromethyl)pyridine)

- 1421464-31-4(N-(3-chloro-4-methoxyphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide)

- 2162237-01-4(2,2-dimethyl-1-(3,3,3-trifluoropropyl)cyclopropane-1-carbaldehyde)

- 1804457-00-8(5-Chloro-3-(difluoromethyl)-4-iodo-2-nitropyridine)

- 357387-90-7(N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide)

- 852365-26-5(1-(3-chlorophenyl)methoxy-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1260674-38-1((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)-methanol)

- 1270602-77-1(ethyl 2-(2-bromophenyl)-2-(2-methoxyethyl)aminoacetate)

- 1254332-83-6(1-(4-BROMO-2-NITROPHENOXY)PROPAN-2-ONE)